2-methoxy-4-methylcyclohexan-1-one, Mixture of diastereomers
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Overview
Description
2-methoxy-4-methylcyclohexan-1-one, mixture of diastereomers, is an organic compound with a cyclohexane ring substituted with a methoxy group at the second position and a methyl group at the fourth position This compound exists as a mixture of diastereomers due to the presence of multiple chiral centers, leading to different spatial arrangements of the substituents around the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-methylcyclohexan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxycyclohexanone with a methylating agent under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-methoxycyclohexanone
Methylating Agent: Methyl iodide (CH3I)
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures (25-50°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of 2-methoxy-4-methylcyclohexan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can yield alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: NaBH4 in methanol, LiAlH4 in ether
Substitution: Nucleophiles such as halides (Cl-, Br-) in polar aprotic solvents
Major Products
Oxidation: Formation of 2-methoxy-4-methylcyclohexanone or 2-methoxy-4-methylcyclohexanoic acid
Reduction: Formation of 2-methoxy-4-methylcyclohexanol
Substitution: Formation of 2-halo-4-methylcyclohexanone derivatives
Scientific Research Applications
2-methoxy-4-methylcyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-4-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of chiral centers allows for stereoselective interactions, which can influence the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methoxycyclohexanone: Lacks the methyl group at the fourth position, resulting in different chemical and physical properties.
4-methylcyclohexanone: Lacks the methoxy group at the second position, leading to different reactivity and applications.
2-methoxy-4-methylcyclohexanol: The reduced form of 2-methoxy-4-methylcyclohexan-1-one, with different chemical behavior.
Uniqueness
2-methoxy-4-methylcyclohexan-1-one is unique due to the presence of both methoxy and methyl groups on the cyclohexane ring, which imparts distinct stereochemical and electronic properties. The mixture of diastereomers further adds to its complexity and potential for diverse applications.
Properties
IUPAC Name |
2-methoxy-4-methylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-3-4-7(9)8(5-6)10-2/h6,8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPDEOOEAZQBIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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